

Quality Control Parameters for Ethylenedioxy Spiperone Reagent

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Compound of Interest

Compound Name: ETHYLENEDIOXY SPIPERONE

CAS No.: 54080-21-6

Cat. No.: B1608600

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Type: Publish Comparison Guide | Audience: R&D Scientists, Radiochemists, QA/QC Specialists

Executive Summary: The Critical Role of the Ketal

Ethylenedioxy Spiperone (CAS: 1346600-99-4 / 54080-21-6) is the ethylene ketal derivative of Spiperone. In drug development and radiochemistry, it serves two distinct high-value functions:

- **Synthetic Intermediate:** It acts as a protected precursor, preventing side reactions at the ketone moiety during the N-alkylation of the spiro-amine core.
- **Impurity Reference Standard:** It is the primary process impurity monitored during Spiperone API production. Failure to fully deprotect this ketal results in "masked" API that is pharmacologically inactive but structurally similar, complicating purification.

This guide compares the physicochemical and analytical profiles of **Ethylenedioxy Spiperone** (The Reagent) against Spiperone (The Target) to establish robust QC protocols.

Technical Profile & Comparative Specifications

The fundamental difference lies in the 1,3-dioxolane ring (ethylenedioxy group) replacing the carbonyl oxygen. This modification significantly alters molecular weight, lipophilicity, and acid stability.

Table 1: Comparative Technical Specifications

Parameter	Ethylenedioxy Spiperone (Reagent)	Spiperone (Target API)	Impact on QC
Chemical Structure	Ketal Protected (1,3-dioxolane)	Free Ketone (Butyrophenone)	Distinct NMR/IR signatures.
Formula	C ₂₅ H ₃₀ FN ₃ O ₃	C ₂₃ H ₂₆ FN ₃ O ₂	Mass shift of +44 Da.
Molecular Weight	439.53 g/mol	395.48 g/mol	Easily resolvable by MS.
Lipophilicity (LogP)	~3.5 (Estimated)	2.4 - 2.8	Reagent elutes later on RP-HPLC.
Acid Stability	Labile (Hydrolyzes to Spiperone)	Stable	Acidic mobile phases may degrade the reagent.
Pharmacology	Inactive / Low Affinity	High Affinity (,)	Critical impurity to remove.

Quality Control Parameters (The Core)

To validate **Ethylenedioxy Spiperone** as a reference standard or starting material, you must confirm its identity and ensure it has not prematurely degraded into Spiperone.

A. Identity Verification (NMR & MS)

The most definitive QC test is the detection of the ethylene bridge protons and the absence of the ketone carbonyl signal.

- ¹H-NMR (Chloroform-d):
 - **Ethylenedioxy Spiperone**: Look for a distinct multiplet at δ 3.7 – 4.1 ppm (4H) corresponding to the -O-CH₂-CH₂-O- protons.
 - Spiperone: These peaks are absent.
- ¹³C-NMR:
 - **Ethylenedioxy Spiperone**: The quaternary ketal carbon appears around 108–110 ppm.
 - Spiperone: The carbonyl carbon appears downfield at ~198–200 ppm.
- Mass Spectrometry (ESI+):
 - Target Ion: [M+H]⁺ = 440.2
 - Note: If you see a 396.2 peak, your reagent is contaminated with Spiperone.

B. Purity & Impurity Profiling (HPLC)

Because the reagent is the protected form of the drug, the primary impurity is the drug itself (Spiperone).

- Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 μ m).
- Mobile Phase:
 - Solvent A: 20 mM Ammonium Acetate (pH 6.5) — Neutral pH is crucial to prevent in-situ hydrolysis.
 - Solvent B: Acetonitrile.
- Elution Order:
 - Spiperone (Rt ~ 4-5 min): More polar due to the ketone.
 - **Ethylenedioxy Spiperone** (Rt ~ 7-9 min): More lipophilic due to the dioxolane ring.

C. Residual Solvents

Synthesis of the ethylenedioxy moiety typically involves azeotropic distillation with Toluene or Benzene.

- Limit: Toluene \leq 890 ppm (ICH Q3C Class 2).
- Method: GC-Headspace.

Experimental Protocols

Protocol 1: Self-Validating Deprotection Test

This test confirms the reagent's functional identity. If the material is authentic **Ethylenedioxy Spiperone**, treating it with acid must yield Spiperone quantitatively.

- Preparation: Dissolve 1 mg of **Ethylenedioxy Spiperone** in 1 mL of MeOH.
- Initial Check: Inject 10 μ L into HPLC (System described above). Confirm single peak at \sim 8 min.
- Hydrolysis: Add 100 μ L of 1N HCl. Heat at 60°C for 30 minutes.
- Neutralization: Cool and neutralize with 100 μ L 1N NaOH.
- Final Check: Inject 10 μ L into HPLC.
- Pass Criteria: The peak at \sim 8 min must disappear, replaced entirely by a peak at \sim 4-5 min (Spiperone).

Protocol 2: High-Resolution HPLC Method

Objective: Quantify Spiperone impurity within the Ethylenedioxy reagent.

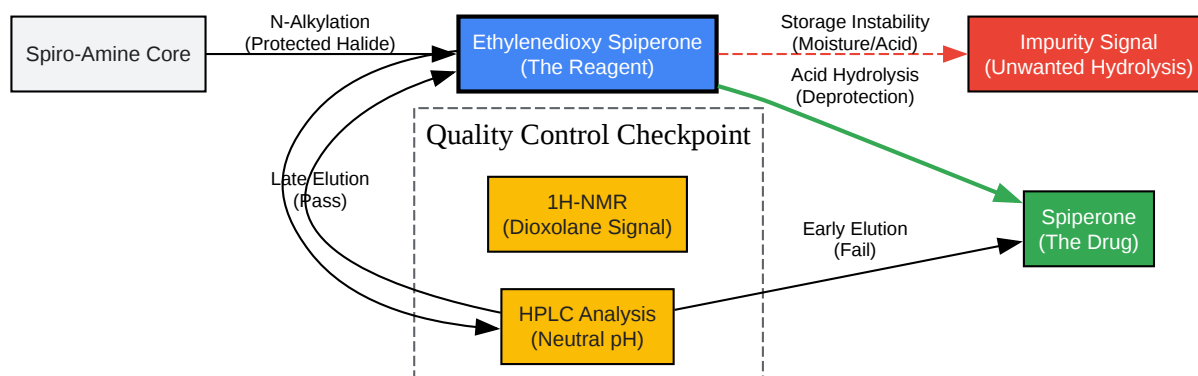
- System: UHPLC with UV detection at 254 nm.
- Flow Rate: 1.0 mL/min.
- Gradient:

- 0 min: 30% B
 - 10 min: 90% B
 - 12 min: 90% B
 - 12.1 min: 30% B
- Suitability: Resolution factor () between Spiperone and **Ethylenedioxy Spiperone** must be > 2.0 .

Visualizations

Comparison Logic: Synthesis & QC Workflow

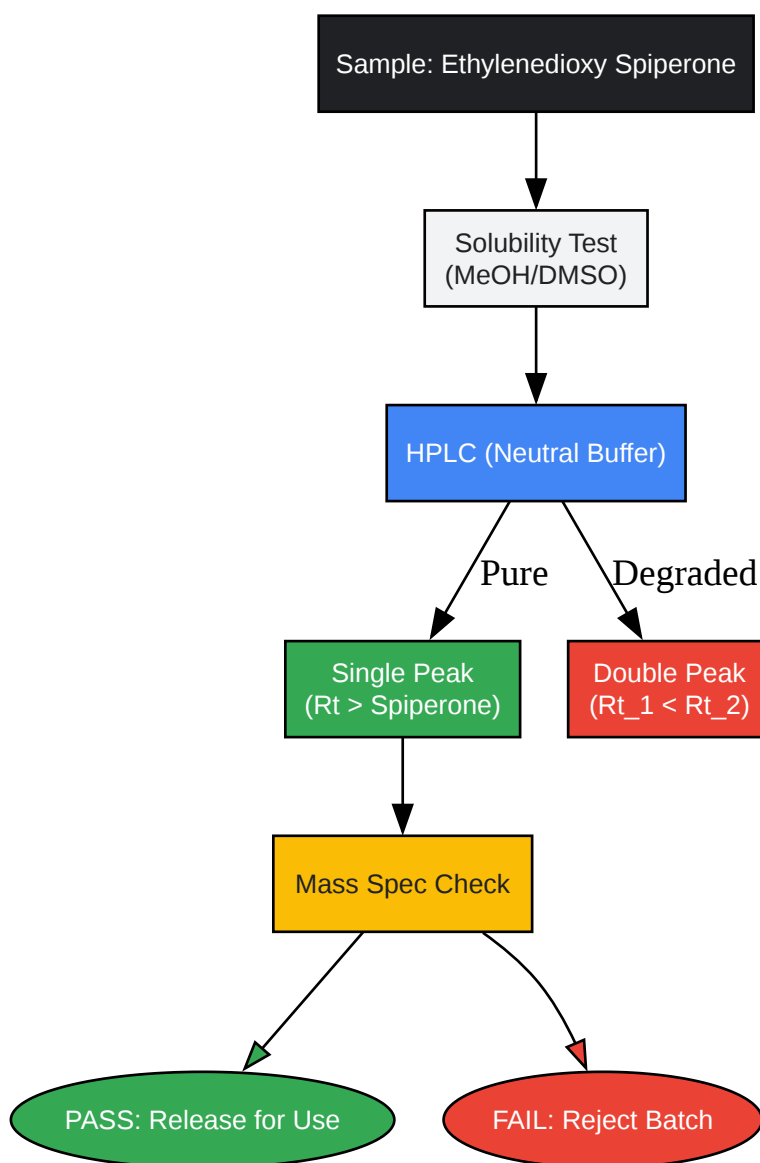
The following diagram illustrates the relationship between the reagent and the drug, highlighting the "Critical Control Point" where QC distinguishes the two.



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Caption: Synthesis pathway showing the reagent's conversion to the drug and the QC checkpoints required to distinguish them.

Decision Tree for Reagent Qualification



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Caption: Step-by-step decision logic for qualifying the reagent batch.

References

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